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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butan-1-ol

Cat. No.: B1516967 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 4-(4-Bromophenyl)butan-1-ol

A Note on Data Availability
In the practice of chemical sciences, the robust characterization of a molecule is paramount for

confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the

cornerstones of this process. This guide is dedicated to the comprehensive spectroscopic

analysis of 4-(4-Bromophenyl)butan-1-ol (CAS: 75906-36-4).

It is important to note that a complete, peer-reviewed set of experimental spectra for this

specific compound is not readily available in major public repositories like the Spectral

Database for Organic Compounds (SDBS). Therefore, this guide has been constructed based

on fundamental principles of spectroscopy and predictive analysis, leveraging extensive

experience with analogous molecular structures. The data presented herein represents the

expected spectral characteristics, providing a robust framework for researchers synthesizing or

working with this compound to verify their own experimental results.

Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to understand the molecular architecture

of 4-(4-Bromophenyl)butan-1-ol. The structure consists of a 1,4-disubstituted (para) aromatic

ring containing a bromine atom, connected to a four-carbon aliphatic chain that terminates in a

primary alcohol.
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This combination of an aromatic ring, a halogen, an alkyl chain, and a hydroxyl group gives rise

to a unique and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting

the expected signals from each part of the molecule in ¹H NMR, ¹³C NMR, IR, and MS.

The diagram below illustrates the molecular structure with a systematic numbering convention

that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of 4-(4-Bromophenyl)butan-1-ol with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules by providing information about the chemical environment, connectivity, and number

of different types of protons.

Causality Behind Experimental Choices
For a compound like 4-(4-Bromophenyl)butan-1-ol, the standard choice of solvent is

deuterated chloroform (CDCl₃). Its high solubility for a wide range of organic compounds and

its single residual solvent peak at ~7.26 ppm, which does not interfere with the key signals of

the analyte, make it ideal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm)

for referencing the chemical shifts. A spectrometer operating at a frequency of 300 MHz or

higher is sufficient to resolve the expected multiplets.

Predicted ¹H NMR Data and Interpretation
The molecule possesses 6 distinct proton environments, which will give rise to 6 unique signals

in the ¹H NMR spectrum.
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Assigned
Protons

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration
Rationale for
Assignment

H on -OH
~1.5 - 2.5

(variable)
Broad Singlet (s) 1H

The chemical

shift is

concentration

and temperature-

dependent.

Rapid proton

exchange often

collapses

coupling,

resulting in a

broad singlet.

H2', H6' ~7.42 Doublet (d) 2H

These protons

are ortho to the

electron-

withdrawing

bromine atom,

leading to

significant

deshielding.

They appear as

a doublet due to

coupling with

H3'/H5'.

H3', H5' ~7.08 Doublet (d) 2H These protons

are meta to the

bromine and

ortho to the alkyl

substituent. They

are less

deshielded than

H2'/H6' and

appear as a

doublet from
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coupling to

H2'/H6'.

H4 (-CH₂-O) ~3.65 Triplet (t) 2H

These protons

are adjacent to

the

electronegative

oxygen atom,

causing a strong

downfield shift.

They are split

into a triplet by

the two

neighboring H3

protons.

H1 (-Ar-CH₂) ~2.62 Triplet (t) 2H

These are

benzylic protons,

shifted downfield

by the aromatic

ring. They are

split into a triplet

by the two

neighboring H2

protons.

H2, H3 ~1.6 - 1.8 Multiplet (m) 4H The signals for

these two

methylene

groups are

expected to be

close together

and may overlap,

forming a

complex

multiplet. They

are coupled to

the protons on
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adjacent

carbons.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(4-Bromophenyl)butan-
1-ol into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v TMS. Cap the vial and gently agitate until the sample is fully dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

Insert the tube into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second

relaxation delay, 16 scans).

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. As each chemically non-

equivalent carbon atom gives a distinct signal, this technique is excellent for confirming the

number of unique carbons and their functional group type.

Predicted ¹³C NMR Data and Interpretation
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The molecule has 8 unique carbon environments due to the plane of symmetry through the

C1'-C4' axis of the phenyl ring.
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Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C4' (C-Br) ~120

The bromine atom has a

moderate deshielding effect,

but the direct attachment of a

halogen (ipso-carbon) is

complex. This value is typical

for a brominated aromatic

carbon.

C1' (C-Alkyl) ~141

This is the quaternary carbon

attached to the butyl chain. It is

deshielded due to its position

on the aromatic ring and its

connection to the substituent.

C3', C5' ~131.5

These carbons are ortho to the

bromine and meta to the alkyl

group. Their chemical shift is

primarily influenced by the

bromine.

C2', C6' ~130

These carbons are meta to the

bromine and ortho to the alkyl

group. Their environment is

distinct from C3'/C5'.

C4 (-CH₂-O) ~62.5

This carbon is directly attached

to the highly electronegative

oxygen, resulting in a strong

downfield shift into the typical

range for a primary alcohol.[1]

C1 (Ar-CH₂) ~35.0

This benzylic carbon is

deshielded by the adjacent

aromatic ring.

C2 ~34.5 An aliphatic sp³ carbon, its shift

is slightly influenced by
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proximity to the benzylic

position.

C3 ~28.5

An aliphatic sp³ carbon,

furthest from the strong

deshielding groups (ring and

oxygen), thus appearing most

upfield of the chain carbons

(excluding C4).

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Accurately

weigh 20-30 mg of the compound and dissolve it in ~0.7 mL of CDCl₃.

Data Acquisition:

Use the same locked and shimmed sample from the ¹H NMR experiment.

Select a standard proton-decoupled ¹³C experiment. This is crucial as it collapses all ¹³C-

¹H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the

spectrum and improves the signal-to-noise ratio.

A longer acquisition time is necessary due to the low natural abundance of ¹³C (e.g., 128-

256 scans).

Data Processing: Process the data similarly to the ¹H spectrum. The residual CDCl₃ peak

appears as a triplet at ~77.16 ppm and can be used as a secondary reference.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation
The IR spectrum of 4-(4-Bromophenyl)butan-1-ol is expected to show several characteristic

absorption bands.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

~3350 (broad) O-H stretch Strong

The broadness of this

peak is a hallmark of

the hydroxyl group

involved in

intermolecular

hydrogen bonding, a

definitive feature for

an alcohol.

~3025 Aromatic C-H stretch Medium

This absorption,

typically just above

3000 cm⁻¹, confirms

the presence of C-H

bonds on the aromatic

ring.

~2930 & ~2860 Aliphatic C-H stretch Strong

These two peaks

correspond to the

asymmetric and

symmetric stretching

of the C-H bonds in

the methylene (-CH₂-)

groups of the butyl

chain.

~1490 Aromatic C=C stretch Medium

This is a characteristic

skeletal vibration of

the benzene ring.

~1050 C-O stretch Strong

The strong absorption

in this region is

indicative of the C-O

single bond stretch of

the primary alcohol.

~1010 Aromatic C-Br stretch Medium-Strong This absorption is

characteristic of the C-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Br bond on the

aromatic ring.

~820 C-H out-of-plane bend Strong

A strong band in this

region is highly

diagnostic of 1,4-

disubstitution (para)

on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical

self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g.,

CO₂, H₂O) from the final sample spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 4-(4-
Bromophenyl)butan-1-ol powder directly onto the ATR crystal.

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and

the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-

noise ratio).

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues

about the molecule's structure.

Predicted Mass Spectrum Data and Interpretation
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For Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy

electrons, causing ionization and subsequent fragmentation.

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₃BrO is 229.11 g/mol . A key feature will

be the presence of two peaks for the molecular ion due to the natural isotopic abundance of

bromine:

m/z 228: Corresponding to the molecule containing the ⁷⁹Br isotope.

m/z 230: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks

should have a relative intensity ratio of approximately 1:1, which is a definitive signature

for a molecule containing one bromine atom.

Key Fragmentation Pathways: The fragmentation process is a cascade of bond cleavages

driven by the formation of stable carbocations or radical cations.

Pathway 1: Loss of Water

Pathway 2: Benzylic Cleavage

Pathway 3: Alpha Cleavage

[C₁₀H₁₃BrO]⁺˙
m/z = 228/230

[M - H₂O]⁺˙
[C₁₀H₁₁Br]⁺˙

m/z = 210/212

- H₂O

[C₇H₆Br]⁺
m/z = 169/171

- •C₃H₆OH

[CH₂OH]⁺
m/z = 31

- •C₉H₁₀Br

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-(4-Bromophenyl)butan-1-ol in EI-MS.
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Loss of Water (H₂O): [M - 18]⁺˙ → m/z 210/212. This is a very common fragmentation for

alcohols, resulting in a radical cation of the corresponding alkene.

Benzylic Cleavage: The bond between C1 and C2 is a benzylic C-C bond. Cleavage at this

position is favorable as it leads to the formation of a stable benzylic carbocation. This would

result in a fragment at m/z 169/171 ([C₇H₆Br]⁺), which would be a very prominent peak.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom (C3-C4 bond) is also

common for alcohols. This can lead to the formation of the [CH₂OH]⁺ ion at m/z 31, which is

a diagnostic peak for primary alcohols.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like

methanol or dichloromethane. Inject the solution into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a

70 eV electron beam. This energy is a long-standing standard that ensures reproducible

fragmentation patterns, allowing for library matching.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and

unambiguous structural confirmation of 4-(4-Bromophenyl)butan-1-ol. The predicted data in

this guide, rooted in the fundamental principles of chemical structure and spectroscopy, serves

as a reliable benchmark for researchers. Any experimentally obtained spectra should closely

align with the chemical shifts, coupling constants, absorption bands, and fragmentation

patterns detailed herein. This methodical approach ensures the scientific integrity of any work

involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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